![molecular formula C13H16N2O3 B1344880 [[2-(Cyclopropylamino)-2-oxoethyl](phenyl)amino]-acetic acid CAS No. 1142205-00-2](/img/structure/B1344880.png)
[[2-(Cyclopropylamino)-2-oxoethyl](phenyl)amino]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of[2-(Cyclopropylamino)-2-oxoethylamino]-acetic acid
is C13H16N2O3 . Its molecular weight is 248.28 . Physical And Chemical Properties Analysis
The physical and chemical properties of[2-(Cyclopropylamino)-2-oxoethylamino]-acetic acid
include a molecular weight of 248.27800 . The density, boiling point, melting point, and flash point are not available .
Scientific Research Applications
Synthesis and Structural Studies
Syntheses and Spectroscopic Studies : The synthesis of complexes involving amino acids, including those similar to the structure of [2-(Cyclopropylamino)-2-oxoethylamino]-acetic acid, has been reported. These complexes are characterized through various spectroscopic techniques, highlighting the versatility of such compounds in forming chiral structures and their potential in stereochemical analysis and catalysis (Enamullah et al., 2006).
Characterization and Antioxidant Studies : Transition metal complexes of novel amino acid-bearing Schiff base ligands were synthesized and characterized. Such studies illustrate the role of similar compounds in developing new materials with potential antioxidant properties (Ikram et al., 2015).
Crystal Structure Analysis : The crystal structures of various complexes, including those derived from amino acid-related compounds, have been determined. These findings provide insights into the molecular arrangements and interactions that govern the properties of these materials, useful in the design of functional materials and drugs (Baul et al., 2002).
Pharmacological Activity Exploration
Antibacterial Activity Evaluation : The synthesis of 2-amino-1,3,4-oxadiazole derivatives and their evaluation against Salmonella typhi demonstrate the application of structurally related compounds in the discovery of new antibacterial agents. Such research indicates the broader relevance of these compounds in developing treatments for infectious diseases (Salama, 2020).
Glutamate Receptors Characterization : The synthesis and pharmacological characterization of amino acids and their derivatives, including structural isomers and homologues, have been explored for their activity at glutamate receptors. This area of research highlights the potential for compounds structurally related to [2-(Cyclopropylamino)-2-oxoethylamino]-acetic acid in neurological applications and the study of neurotransmission mechanisms (Conti et al., 2007).
Mechanism of Action
Mode of Action
Based on its structure, it can be hypothesized that it may interact with its targets through a variety of mechanisms, such as binding to receptors or enzymes, altering cellular processes, or modulating biochemical pathways .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways
Pharmacokinetics
The impact of these properties on the compound’s bioavailability is also unknown .
Result of Action
Compounds with similar structures have been shown to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body . .
properties
IUPAC Name |
2-(N-[2-(cyclopropylamino)-2-oxoethyl]anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(14-10-6-7-10)8-15(9-13(17)18)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,14,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOYOCAEXUABRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN(CC(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.